molecular formula C23H21N3O3S2 B2524996 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1261008-85-8

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B2524996
M. Wt: 451.56
InChI Key: PVFTZCGFUKJZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule , 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, is a complex organic compound that appears to be related to a class of molecules with potential antiviral and inhibitory activities against certain enzymes. While the provided papers do not directly discuss this exact molecule, they do provide insights into similar compounds which can help us infer some properties and characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting with a key intermediate such as 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, which is then further modified through reactions like bromination and Ullmann coupling to introduce various substituents and achieve the desired molecular structure . The synthesis process is carefully designed to ensure the stability of the molecule and the retention of its biological activity.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like FT-IR and FT-Raman spectroscopy, and their geometries have been optimized using density functional theory (DFT) . These molecules often exhibit a near-planar or non-planar arrangement between the phenyl ring and the pyrimidine ring, which can be influenced by the nature of the substituents attached to the rings . Intramolecular hydrogen bonding is commonly observed, stabilizing the folded conformation of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such molecules is influenced by the presence of functional groups like the amino group in the pyrimidine ring and the acetamide moiety. These groups can participate in intermolecular and intramolecular hydrogen bonding, which is crucial for the biological activity of the molecule . The presence of electronegative atoms like fluorine or chlorine can also affect the molecule's reactivity and interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these molecules, including their vibrational signatures, have been studied using spectroscopic methods and quantum chemical calculations . The drug-likeness of these compounds is often assessed based on Lipinski's rule, and their pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are predicted computationally . These properties are essential for understanding the potential of these molecules as therapeutic agents.

Scientific Research Applications

Antimicrobial and Antitumor Activity

Several synthesized compounds related to thieno[3,2-d]pyrimidine derivatives have shown promising antimicrobial and antitumor activities. For instance, compounds synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one demonstrated potent anticancer activity against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, with activities comparable to doxorubicin (Hafez & El-Gazzar, 2017). Similarly, a study on pyrimidine-triazole derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one revealed antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Synthesis and Structural Characterization

Research on pyridine derivatives as insecticides highlighted the synthesis and toxicity of several pyridine derivatives against cowpea aphid, with some compounds showing significant insecticidal activity (Bakhite et al., 2014). Additionally, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence properties have been explored, demonstrating the potential of these compounds in light-emitting applications (Watanabe et al., 2010).

Chemical Modification and Potential Applications

The chemical modification of sulfazecin led to the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives, showing potent antimicrobial activities against gram-negative bacteria, indicating their potential as antibiotics (Kishimoto et al., 1984). Another study focused on the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, showcasing a novel synthetic route for the preparation of complex natural products (Chikaoka et al., 2003).

properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-30-21)25-23(26)31-13-20(27)24-16-4-6-18(29-3)7-5-16/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFTZCGFUKJZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.